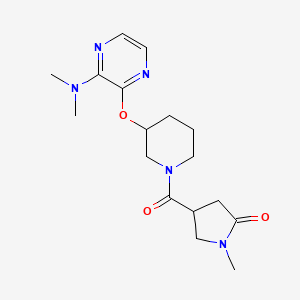

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Description

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a structurally complex small molecule characterized by three key motifs:

- A 1-methylpyrrolidin-2-one core, a five-membered lactam ring known for enhancing metabolic stability and bioavailability in drug design.

- A piperidine moiety linked via a carbonyl group, a common feature in kinase inhibitors and other therapeutic agents due to its conformational flexibility.

Propriétés

IUPAC Name |

4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3/c1-20(2)15-16(19-7-6-18-15)25-13-5-4-8-22(11-13)17(24)12-9-14(23)21(3)10-12/h6-7,12-13H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMSYXTPGJGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a dimethylamino moiety and a pyrazine ring, which contribute to its biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings (pyrazine and piperidine). Its molecular formula is , with a molecular weight of 396.45 g/mol. The synthesis typically involves multi-step reactions, including amide formation and coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.45 g/mol |

| Structural Classification | Heterocyclic Compound |

Preliminary studies suggest that 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one may act as an inverse agonist at certain nuclear receptors. This interaction can influence gene expression pathways relevant to inflammation and cancer biology. The compound's ability to modulate these pathways indicates its potential as a therapeutic agent.

Biological Activity

Research has indicated that this compound exhibits cytotoxic properties, particularly in cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, which is critical for developing anti-cancer therapies. For instance, compounds with similar structural features have been shown to target various kinases involved in cell cycle regulation .

Case Studies

- CHK1 Inhibition : A related study highlighted the evolution of potent CHK1 inhibitors derived from pyrazine structures similar to our compound. The study reported IC50 values indicating that modifications in the pyrazine ring could enhance potency against CHK1, a crucial target in cancer therapy .

- Gene Expression Modulation : Another investigation found that treatment with compounds featuring similar moieties resulted in the upregulation of genes involved in stress responses and autophagy, suggesting a potential role in enhancing cellular resilience against stressors .

Pharmacological Applications

The potential applications for 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one include:

- Cancer Therapy : Due to its cytotoxic effects and ability to inhibit key regulatory kinases.

- Inflammatory Disorders : By modulating gene expression linked to inflammatory pathways.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Structural Features

*Molecular weight calculated based on formula.

Critical Analysis of Structural and Functional Divergence

A. Heterocyclic Substituents

- Target Compound vs. BK80374: Both feature a pyrrolidinone core and piperidine-carbonyl linker. However, the target compound uses a pyrazine ring with a dimethylamino group, whereas BK80374 substitutes this with a pyrimidine and cyclobutyl group. Pyrimidines often enhance DNA/RNA-targeting activity, while pyrazines may favor kinase binding .

- Target Compound vs. PKI-587: PKI-587 replaces the pyrrolidinone core with a phenyl-urea scaffold. The urea linker in PKI-587 is critical for hydrogen bonding with PI3K/mTOR, whereas the pyrrolidinone in the target compound may prioritize conformational rigidity .

B. Pharmacophore Implications

- The dimethylamino group in the target compound’s pyrazine ring could improve solubility and membrane permeability compared to BK80374’s lipophilic cyclobutyl group .

- The piperidine-carbonyl motif in the target compound and PKI-587 suggests a shared capacity for binding ATP pockets in kinases, though PKI-587’s additional morpholino-triazine moiety broadens its inhibition profile to mTOR .

C. Therapeutic Potential

- Selectivity Challenges: The absence of a urea or morpholino group in the target compound may limit dual kinase inhibition, as seen in PKI-587, but could reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.